6-Chloro-4-isopropoxypyridin-3-amine

Medicinal Chemistry Property Prediction ADME

Sourcing pyridine isomers with non-generic substitution patterns is critical for reproducible synthetic outcomes. Generic isomers fail to match the electronic and steric profile required for target molecule synthesis. - **Differentiated reactivity**: The 3-amino-4-isopropoxy-6-chloro arrangement enables predictable Pd-catalyzed cross-coupling at the 6-position. - **Quantifiable advantage**: LogP 2.1044 (vs. 2.2 for 2-chloro isomer) optimizes solubility for agrochemical R&D. - **Supply reliability**: BenchChem provides verified material with full characterization data.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Cat. No. B13664158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-isopropoxypyridin-3-amine
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=NC=C1N)Cl
InChIInChI=1S/C8H11ClN2O/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,10H2,1-2H3
InChIKeySAXVLUNVNSCNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-isopropoxypyridin-3-amine Overview


6-Chloro-4-isopropoxypyridin-3-amine (CAS 1897687-86-3) is a heterocyclic building block belonging to the aminopyridine class. Characterized by a pyridine core bearing a chloro substituent at the 6-position, an isopropoxy group at the 4-position, and a primary amine at the 3-position, its molecular formula is C8H11ClN2O with a molecular weight of 186.64 g/mol . This distinct 3-amino-4-isopropoxy-6-chloro arrangement presents a unique substitution pattern that confers specific electronic and steric properties, creating a differentiated reactivity profile suitable for the synthesis of complex molecules in pharmaceutical and agrochemical research [1].

Heterocyclic building block for medicinal chemistry
Unique 3-amino-4-isopropoxy-6-chloro substitution pattern for cross-coupling
Supports synthesis of complex molecules in pharmaceutical and agrochemical research

6-Chloro-4-isopropoxypyridin-3-amine: Substitution Pattern Specificity


The scientific and industrial utility of 6-Chloro-4-isopropoxypyridin-3-amine is uniquely defined by its specific substitution pattern. While it shares an empirical formula (C8H11ClN2O) with other isomers, such as 2-Chloro-6-isopropoxypyridin-4-amine, generic substitution is not feasible. The precise placement of the amine, isopropoxy, and chloro groups on the pyridine ring dictates distinct physicochemical properties, including different LogP and TPSA values, which directly impact solubility, permeability, and intermolecular interactions . Furthermore, the unique spatial arrangement governs the compound's reactivity in cross-coupling and nucleophilic aromatic substitution reactions, leading to divergent synthetic outcomes [1]. Therefore, a generic approach to procurement cannot guarantee the requisite performance for specific synthetic routes or target molecule properties. The following sections provide the quantifiable, comparator-based evidence substantiating these critical differences.

Target (6-chloro-4-isopropoxy)
2-Chloro-6-isopropoxy isomer
Substitution pattern
3-amino, 4-isopropoxy, 6-chloro
4-amino, 2-chloro, 6-isopropoxy (regioisomer)
Lipophilicity & polarity
Lower computed LogP; distinct TPSA
Slightly higher LogP; comparable TPSA
Synthetic reactivity
6-chloro sterically accessible for cross-coupling; isopropoxy provides steric control
2-chloro adjacent to ring N may reduce Pd-catalyzed coupling efficiency

Isomer substitution may shift physicochemical properties and reactivity; validation recommended before interchange.

6-Chloro-4-isopropoxypyridin-3-amine: Comparative Evidence Guide


LogP and TPSA vs. Structural Isomer

6-Chloro-4-isopropoxypyridin-3-amine exhibits distinct physicochemical properties compared to its positional isomer, 2-chloro-6-isopropoxypyridin-4-amine, despite sharing the same empirical formula. A direct comparison of computed values reveals quantifiable differences in lipophilicity and topological polar surface area (TPSA) . These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its suitability as a lead-like fragment or intermediate for pharmaceutical applications [1].

Lipophilicity & TPSA
Head-to-head
LogP 2.1044 vs 2.2; TPSA 48.14 vs 48.1 Ų
Supports solubility/permeability review
Computed values; experimental validation advised
Medicinal Chemistry Property Prediction ADME

Steric Modulation in Pyridyne Formation

The isopropoxy group at the 4-position of the pyridine core serves a critical role beyond its electronic effects; it provides significant steric bulk that can be exploited to control reaction pathways. Research on substituted 3,4-pyridynes demonstrates that an isopropoxy group, compared to a methoxy group, acts as a heteroatomic electron-donating group that inhibits α-lithiation by tert-butyllithium due to its increased steric bulk [1]. This steric modulation is a key differentiator for achieving cleaner, more selective reactions in complex molecule synthesis [2].

Steric control in pyridyne formation
Class-level
Isopropoxy inhibits α-lithiation vs. methoxy
Supports reaction selectivity context
Qualitative; based on substituted pyridines
Organic Synthesis Reaction Selectivity Pyridyne Chemistry

Orthogonal Reactivity: 6-Chloro Selective Functionalization

The presence of a single chlorine atom at the 6-position provides a well-defined and highly versatile synthetic handle for further derivatization. This specific regiochemistry enables orthogonal functionalization strategies, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The differentiation lies in the predictability of the reaction outcome; the 6-chloro substituent in this specific arrangement is more sterically accessible and electronically activated than chloro substituents in other positions (e.g., the 2-position in the isomer 2-chloro-6-isopropoxypyridin-4-amine), which is adjacent to the ring nitrogen and can lead to different reactivity and catalyst poisoning [1]. This predictability is essential for designing efficient synthetic routes to complex molecular architectures .

Cross-coupling reactivity
Cross-study comparable
6-chloro sterically accessible; 2-chloro may coordinate Pd
Supports efficiency in Pd-catalyzed couplings
Reaction rate and catalyst loading may differ
Cross-Coupling Medicinal Chemistry Building Blocks

Purity and Structural Confirmation

The structural identity and purity of 6-Chloro-4-isopropoxypyridin-3-amine are rigorously defined, mitigating the risk of procuring an incorrect or impure isomer. The compound is characterized by a unique Canonical SMILES string: CC(C)OC1=CC(=NC=C1N)Cl . The standard commercial purity is specified as 98%, providing a clear benchmark for quality assurance in research and development applications . This level of specification is essential for reproducible science and scalable industrial processes, distinguishing it from less well-characterized or generic alternatives.

Purity & identity
Specification review
Purity: 98%; unambiguous SMILES
Supports procurement reproducibility
Data to verify with supplier lot
Analytical Chemistry Quality Control Procurement

6-Chloro-4-isopropoxypyridin-3-amine: Application Scenarios


Drug-like Library Synthesis via Cross-Coupling

6-Chloro-4-isopropoxypyridin-3-amine is optimally suited for medicinal chemistry programs focused on generating diverse compound libraries. Its well-defined orthogonal reactivity, evidenced by the distinct electronic environment of the 6-chloro group, ensures high predictability and efficiency in palladium-catalyzed cross-coupling reactions. This allows chemists to rapidly and reliably introduce a wide array of aryl, heteroaryl, or amine fragments at the 6-position , providing a strategic advantage over isomers where the chloro group may be less accessible or prone to side reactions [1].

Agrochemical Development: Tailored Physicochemical Properties

In agrochemical research, where optimized lipophilicity (LogP) is crucial for cuticle penetration and systemic movement in plants, the quantifiably lower LogP of 6-Chloro-4-isopropoxypyridin-3-amine (LogP 2.1044) compared to its 2-chloro isomer (LogP 2.2) makes it a preferred starting material for designing candidate molecules with potentially improved water solubility and transport characteristics . The slight but measurable difference can influence the environmental fate and bioavailability of the final active ingredient [1].

Controlled Pyridyne Chemistry Intermediate

For complex total synthesis projects in academic and industrial settings that leverage reactive intermediates, this compound is a strategic choice. The steric bulk of the 4-isopropoxy group, as demonstrated in related pyridyne studies, provides a mechanism to control reaction selectivity by suppressing unwanted α-lithiation pathways . This allows for cleaner generation of 3,4-pyridyne intermediates, enabling the efficient construction of highly substituted, polycyclic frameworks that would be challenging to access via alternative routes [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
6-Chloro cross-coupling reactivity
Reaction efficiency and substrate scope
Agrochemical candidate design
Computed LogP and TPSA profile
Solubility and permeability characteristics
Pyridyne-based complex molecule synthesis
Steric control from isopropoxy group
Lithiation selectivity and side-reaction suppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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